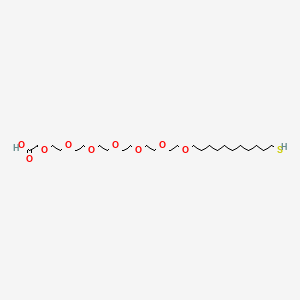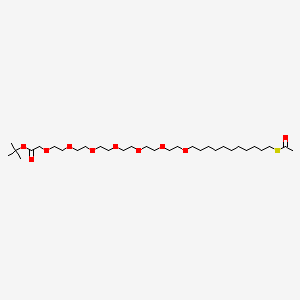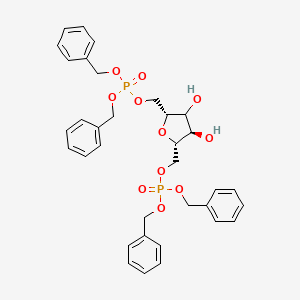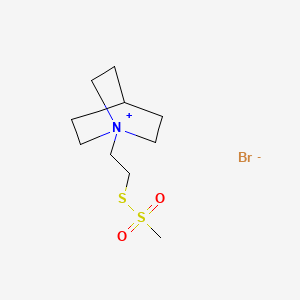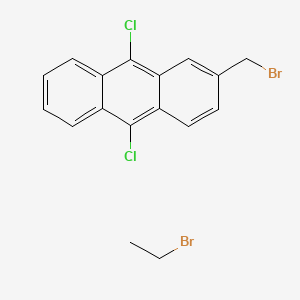
9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene: is an organic compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons composed of three fused benzene rings. This particular compound is characterized by the presence of two chlorine atoms at the 9 and 10 positions and two bromomethyl groups at the 2 and 6(7) positions. These substitutions significantly alter the chemical properties and reactivity of the anthracene core, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene typically involves multiple steps, starting from commercially available anthracene. The general synthetic route includes:
Chlorination: Anthracene is chlorinated to introduce chlorine atoms at the 9 and 10 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Bromomethylation: The chlorinated anthracene is then subjected to bromomethylation to introduce bromomethyl groups at the 2 and 6(7) positions. This step often involves the use of bromomethylating agents such as bromoform or dibromomethane in the presence of a catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromomethyl groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, forming larger polycyclic structures or introducing additional functional groups.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products:
Substituted Anthracenes: Products with various functional groups replacing the bromine atoms.
Oxidized or Reduced Anthracenes: Products with altered oxidation states of the anthracene core.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Serves as a model compound for studying the mechanisms of substitution and coupling reactions.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.
Biological Probes: Used in the development of probes for studying biological processes.
Industry:
Material Science:
Mecanismo De Acción
The mechanism of action of 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds and altering the electronic properties of the compound. The anthracene core can also participate in electron transfer processes during oxidation and reduction reactions, affecting its reactivity and stability.
Comparación Con Compuestos Similares
9,10-Dichloroanthracene: Lacks the bromomethyl groups, making it less reactive in substitution reactions.
2,6(7)-Bis(bromomethyl)anthracene: Lacks the chlorine atoms, affecting its electronic properties and reactivity.
9,10-Dibromo-2,6(7)-dimethylanthracene: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity patterns.
Uniqueness: 9,10-Dichloro-2,6(7)-bis(bromomethyl)anthracene is unique due to the combination of chlorine and bromomethyl substitutions, which confer distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
IUPAC Name |
bromoethane;2-(bromomethyl)-9,10-dichloroanthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2.C2H5Br/c16-8-9-5-6-12-13(7-9)15(18)11-4-2-1-3-10(11)14(12)17;1-2-3/h1-7H,8H2;2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFMYZMHUBFVAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr.C1=CC=C2C(=C1)C(=C3C=CC(=CC3=C2Cl)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
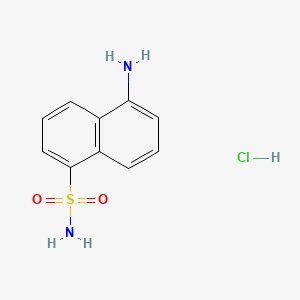
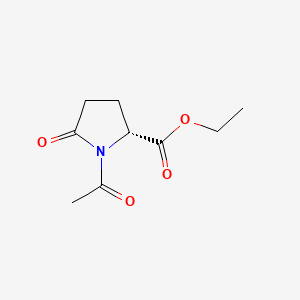
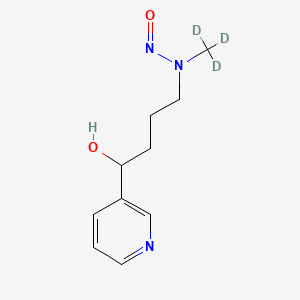
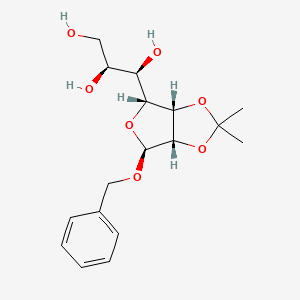
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)
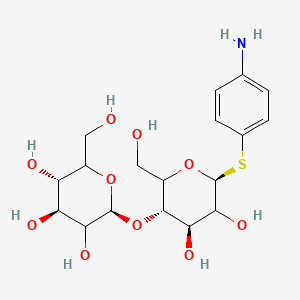
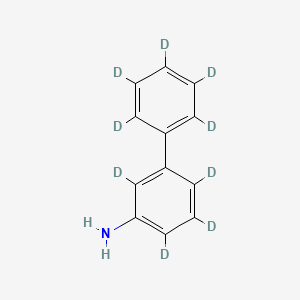
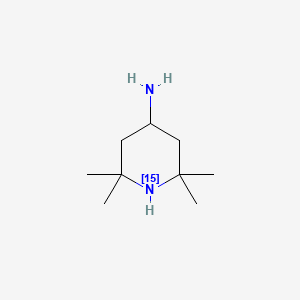
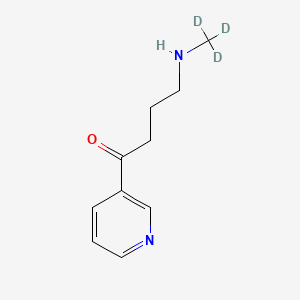
![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)
